molecular formula C10H14Na2O5+2 B14114223 disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B14114223
M. Wt: 260.19 g/mol
InChI Key: JFALSOLNDKMHAL-CSYCBQNYSA-N
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Description

Disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a chemical compound with the molecular formula C10H12Na2O5. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.1]heptane ring system. It is commonly used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. The reaction is carried out using a 20-120 mesh aluminum-nickel alloy catalyst at a temperature range of 15-40°C and atmospheric pressure. This method yields a high purity product with a yield of over 98% .

Industrial Production Methods

In industrial settings, the compound is produced using similar catalytic hydrogenation methods. The process is optimized for large-scale production, ensuring high yield and purity. The use of advanced catalysts and controlled reaction conditions allows for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleating agent, promoting the crystallization of polymers and enhancing their mechanical and electrical properties. It interacts with polymer chains, increasing the number of nucleation sites and accelerating crystallization .

Comparison with Similar Compounds

Similar Compounds

  • Disodium (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • (1R,2S,3R,4S)-2-Methylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Uniqueness

Disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its dimethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity compared to similar compounds, making it more suitable for specific industrial and research applications .

Properties

Molecular Formula

C10H14Na2O5+2

Molecular Weight

260.19 g/mol

IUPAC Name

disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/t5-,6+,9+,10-;;

InChI Key

JFALSOLNDKMHAL-CSYCBQNYSA-N

Isomeric SMILES

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)O)O2)C(=O)O.[Na+].[Na+]

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O.[Na+].[Na+]

Origin of Product

United States

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